molecular formula C8H8Br2O B3218093 (3-Bromo-2-(bromomethyl)phenyl)methanol CAS No. 1187318-37-1

(3-Bromo-2-(bromomethyl)phenyl)methanol

Cat. No.: B3218093
CAS No.: 1187318-37-1
M. Wt: 279.96 g/mol
InChI Key: BNTAXXCJWUXZBQ-UHFFFAOYSA-N
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Description

(3-Bromo-2-(bromomethyl)phenyl)methanol: is an organic compound with the molecular formula C8H8Br2O It is a derivative of benzyl alcohol, where the benzene ring is substituted with bromine atoms at the 3 and 2 positions, and a hydroxymethyl group at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-2-(bromomethyl)phenyl)methanol typically involves the bromination of 2-(bromomethyl)phenylmethanol. One common method includes the reaction of 2-(bromomethyl)phenylmethanol with bromine in the presence of a suitable solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified by recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: (3-Bromo-2-(bromomethyl)phenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Substituted benzyl derivatives.

    Oxidation: Corresponding carboxylic acids.

    Reduction: Benzyl alcohol derivatives.

Scientific Research Applications

Chemistry: (3-Bromo-2-(bromomethyl)phenyl)methanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science .

Biology: In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules .

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals, agrochemicals, and polymers. Its reactivity makes it a valuable intermediate in various chemical processes .

Comparison with Similar Compounds

Uniqueness: (3-Bromo-2-(bromomethyl)phenyl)methanol is unique due to the presence of two bromine atoms and a hydroxymethyl group on the benzene ring. This combination of functional groups provides distinct reactivity and makes it a versatile intermediate for various chemical reactions and applications .

Properties

IUPAC Name

[3-bromo-2-(bromomethyl)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2O/c9-4-7-6(5-11)2-1-3-8(7)10/h1-3,11H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNTAXXCJWUXZBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)CBr)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of methyl 3-bromo-2-(bromomethyl)benzoate in dry toluene (0.45 M) was added dropwise to a solution of DIBAL-H (2 eq., 1 M in toluene) in dry toluene (0.9 M) at 0° C. The reaction mixture was stirred at 0° C. for 2 h. Then, the reaction mixture was quenched with a solution of 1N HCl until pH 1 and the mixture was extracted with EtOAc. The combined organic extracts were washed with brine and dried (Na2SO4). Evaporation of the solvent yielded (96%) the title compound as a white powder, which was used in the next step without further purification. 1H NMR (300 MHz, DMSO-d6, 300K) δ 7.66 (1H, d, J=8.0 Hz), 7.56 (1H, d, J=7.4 Hz), 7.32 (1H, t, J=7.6 Hz), 5.51 (1H, bt, J=5.4 Hz), 4.83 (2H, s), 4.70 (2H, bd, J=4.6 Hz).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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